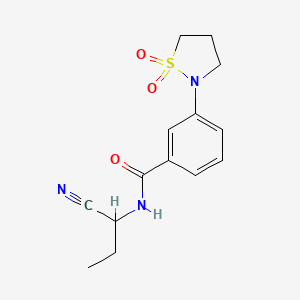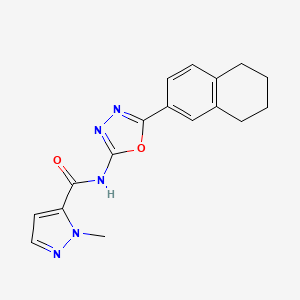
4-(chloromethyl)-N-(4-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(chloromethyl)-N-(4-methoxyphenyl)benzamide is an organic compound that features a benzamide core with a chloromethyl group at the 4-position and a methoxyphenyl group at the N-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-N-(4-methoxyphenyl)benzamide typically involves the chloromethylation of an aromatic compound followed by amide formation. One common method involves the treatment of aromatic hydrocarbons with a mixture of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide . This reaction proceeds under mild conditions and yields the chloromethyl derivative, which can then be reacted with 4-methoxyphenylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs. The choice of solvents and reaction conditions is also optimized to ensure safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
4-(chloromethyl)-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form alcohols or amines.
Coupling Reactions: The benzamide core can participate in coupling reactions such as Suzuki-Miyaura coupling, forming biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a secondary amine derivative, while oxidation with potassium permanganate would yield a carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-(chloromethyl)-N-(4-methoxyphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4-(chloromethyl)-N-(4-methoxyphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(chloromethyl)benzamide
- N-(4-methoxyphenyl)benzamide
- 4-(bromomethyl)-N-(4-methoxyphenyl)benzamide
Comparison
4-(chloromethyl)-N-(4-methoxyphenyl)benzamide is unique due to the presence of both the chloromethyl and methoxyphenyl groups, which confer specific reactivity and properties. Compared to 4-(chloromethyl)benzamide, the methoxyphenyl group provides additional sites for chemical modification and potential biological activity. Compared to N-(4-methoxyphenyl)benzamide, the chloromethyl group allows for further functionalization through nucleophilic substitution.
Eigenschaften
IUPAC Name |
4-(chloromethyl)-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-8-6-13(7-9-14)17-15(18)12-4-2-11(10-16)3-5-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHZHLGKXVFAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B2848635.png)
![5-[(4-chlorophenyl)sulfanyl]-4-phenyl-2-[5-(thiophen-2-yl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2848636.png)


![3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2848639.png)
![benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate](/img/structure/B2848641.png)
![1,3,3-Trimethyl-6-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)-6-azabicyclo[3.2.1]octane](/img/structure/B2848643.png)

![N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2848649.png)
![4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2848650.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2848651.png)
![(tetrahydrofuran-2-yl)methyl 2-amino-1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2848653.png)

